molecular formula C17H18O4 B6273374 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid CAS No. 2352673-57-3

3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid

Cat. No.: B6273374
CAS No.: 2352673-57-3
M. Wt: 286.3
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Description

3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid is an aromatic compound with a molecular formula of C17H18O4 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. The reaction is carried out under basic conditions using benzyl chloride as the benzylating agent. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzyloxy-substituted ketones, alcohols, and various substituted aromatic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-3-methoxyphenylacetic acid
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 3,4-Dibenzyloxybenzaldehyde

Uniqueness

3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

2352673-57-3

Molecular Formula

C17H18O4

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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